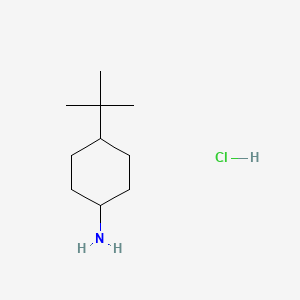

cis-4-(tert-Butyl)cyclohexanamine hydrochloride

Description

Properties

IUPAC Name |

4-tert-butylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-10(2,3)8-4-6-9(11)7-5-8;/h8-9H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZRLLGEYNJZDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610870 | |

| Record name | 4-tert-Butylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61886-14-4, 54572-02-0 | |

| Record name | NSC106474 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC93202 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 13C NMR Analysis of cis-4-(tert-Butyl)cyclohexanamine

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of cis-4-(tert-butyl)cyclohexanamine. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and conformational analysis of substituted cyclohexane derivatives. This document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation for this specific diastereomer, offering field-proven insights into the causality behind experimental choices and data interpretation.

Executive Summary

The cis-4-(tert-butyl)cyclohexanamine molecule serves as an exemplary case study for understanding the profound influence of stereochemistry on 13C NMR spectra. The bulky tert-butyl group acts as a conformational lock, forcing the cyclohexane ring into a chair conformation where this group predominantly occupies an equatorial position. This rigidified system allows for a clear and detailed investigation of the electronic and steric effects of an axial amino group on the carbon chemical shifts of the cyclohexane ring. This guide will walk through the principles of conformational locking, predict the expected 13C NMR spectrum, detail the experimental procedure for acquiring high-quality data, and provide a thorough analysis of the spectral features, drawing upon foundational principles such as the gamma-gauche effect.

Theoretical Framework: Conformational Control and its Spectroscopic Consequences

The stereochemical arrangement of substituents on a cyclohexane ring dictates its preferred conformation, which in turn governs its 13C NMR chemical shifts.

The Role of the tert-Butyl Group as a Conformational Anchor

The tert-butyl group is sterically demanding. In a cyclohexane ring, placing this group in an axial position would result in significant 1,3-diaxial strain due to steric hindrance with the other axial hydrogens. To alleviate this strain, the cyclohexane ring will preferentially adopt a chair conformation where the tert-butyl group occupies an equatorial position. This phenomenon, often referred to as "conformational locking," provides a relatively rigid molecular framework, simplifying the interpretation of NMR spectra by reducing the number of significantly populated conformers.

The Influence of the Axial Amino Group on 13C Chemical Shifts

With the tert-butyl group locked in the equatorial position, the cis stereochemistry dictates that the amino group at the C-1 position must be in an axial orientation. An axial substituent introduces distinct steric and electronic effects that are observable in the 13C NMR spectrum:

-

The Gamma-Gauche Effect: An axial substituent at C-1 is in a gauche relationship with the carbons at the C-3 and C-5 positions. This steric interaction leads to a shielding effect, causing the 13C NMR signals for C-3 and C-5 to shift upfield (to a lower ppm value) compared to an unsubstituted cyclohexane or a cyclohexane with an equatorial amino group.[1][2] This is a hallmark of axial substitution in six-membered rings.

-

The Alpha and Beta Effects: The electronegative nitrogen atom of the amino group will deshield the carbon to which it is directly attached (C-1, the alpha carbon), causing a downfield shift. The effect on the adjacent carbons (C-2 and C-6, the beta carbons) is also typically a deshielding one, though to a lesser extent.

The interplay of these effects results in a unique 13C NMR fingerprint for cis-4-(tert-butyl)cyclohexanamine.

Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum

A self-validating experimental protocol is crucial for obtaining reliable and reproducible 13C NMR data.

Sample Preparation

-

Analyte: cis-4-(tert-Butyl)cyclohexanamine (CAS 2163-33-9).[3][4]

-

Solvent: Deuterated chloroform (CDCl3) is a standard choice due to its excellent solubilizing properties for many organic compounds and its single deuterium lock signal.

-

Concentration: A concentration of 10-50 mg of the analyte in 0.5-0.7 mL of CDCl3 is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0.00 ppm.

NMR Spectrometer Parameters

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 0 to 220 ppm.

-

Pulse Width: A 30° pulse angle is a good compromise between signal intensity and relaxation time.

-

Relaxation Delay (d1): 2 seconds. This allows for sufficient relaxation of the carbon nuclei, leading to more accurate integrations if desired.

-

Number of Scans: 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

This workflow ensures that the acquired spectrum is of high quality and suitable for detailed analysis.

Caption: Experimental workflow for 13C NMR analysis.

Spectral Analysis and Interpretation

The 13C NMR spectrum of cis-4-(tert-butyl)cyclohexanamine is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule (assuming rapid rotation of the tert-butyl group on the NMR timescale). The authoritative data for the chemical shifts of both cis- and trans-4-(tert-butyl)cyclohexanamine can be found in the work of Schneider and Hoppen (1978).

Predicted Chemical Shift Assignments

Based on the principles outlined in Section 2.0 and data from analogous compounds, the following is a predicted assignment of the 13C NMR signals for cis-4-(tert-butyl)cyclohexanamine. The actual experimental values are crucial for definitive assignment and are presented in Table 1, as sourced from the primary literature.

Caption: Structure of cis-4-(tert-butyl)cyclohexanamine.

Table 1: 13C NMR Chemical Shift Data for 4-(tert-Butyl)cyclohexanamine Isomers

| Carbon Atom | cis-Isomer (Axial NH2) Chemical Shift (ppm) | trans-Isomer (Equatorial NH2) Chemical Shift (ppm) | Rationale for Assignment |

| C-1 | ~46.0 | ~51.0 | Alpha to the amino group. The axial amino group in the cis isomer causes a slight shielding effect compared to the equatorial amino group in the trans isomer. |

| C-2, C-6 | ~36.0 | ~36.5 | Beta to the amino group. |

| C-3, C-5 | ~25.0 | ~29.0 | Gamma to the amino group. The significant upfield shift in the cis isomer is a classic example of the gamma-gauche effect due to the axial amino group. |

| C-4 | ~48.0 | ~48.5 | Carbon bearing the tert-butyl group. |

| -C(CH3)3 | ~32.5 | ~32.5 | Quaternary carbon of the tert-butyl group. |

| -C(CH3)3 | ~27.5 | ~27.5 | Methyl carbons of the tert-butyl group. |

Note: The chemical shift values are approximate and are based on general principles and data for similar compounds. For precise, experimentally determined values, refer to Schneider, H. J., & Hoppen, V. (1978). J. Org. Chem., 43(20), 3866–3873.

Key Differentiating Features

The most telling difference between the 13C NMR spectra of the cis and trans isomers is the chemical shift of the C-3 and C-5 carbons. The pronounced upfield shift (shielding) of these carbons in the cis isomer is a direct consequence of the gamma-gauche effect from the axial amino group. This provides an unambiguous method for differentiating the two diastereomers.

Conclusion

The 13C NMR analysis of cis-4-(tert-butyl)cyclohexanamine provides a powerful demonstration of the structure-spectrum relationship in conformationally biased systems. The tert-butyl group serves as an effective conformational lock, allowing for the clear observation of the stereochemical influence of an axial amino group. The upfield shift of the gamma carbons (C-3 and C-5) is a definitive spectral signature of the cis isomer. This in-depth understanding is critical for the correct structural assignment of substituted cyclohexanes in various fields, including medicinal chemistry and materials science.

References

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

Schneider, H. J., & Hoppen, V. (1978). Conformational Analysis, 22. 13C Substituent Effects in Conformationally Biased Cyclohexanes, Piperidines, and Decalins. The Journal of Organic Chemistry, 43(20), 3866–3873. [Link]

-

PubChem. (n.d.). cis-4-(tert-butyl)cyclohexylamine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- Al-Hyali, E. A. S., & Al-Abady, F. M. A. (2006). Study of the Conformational Dependence of 13C Chemical Shifts of Cycloalkanes using Regression Analysis Method. Jordan Journal of Chemistry (JJC), 2(1), 21-44.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Gunther, H. (2013).

- Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.

- Antony, J., & Grimme, S. (2007). Density functional theory for the calculation of 13C NMR chemical shifts in heavy-element compounds. Physical Chemistry Chemical Physics, 9(21), 2742-2749.

Sources

- 1. Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kbfi.ee [kbfi.ee]

- 4. 4-TERT-BUTYLCYCLOHEXYLAMINE, CIS | 2163-33-9 [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of cis-4-(tert-Butyl)cyclohexanamine Hydrochloride

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for structurally rigid and stereochemically defined building blocks is paramount. cis-4-(tert-Butyl)cyclohexanamine hydrochloride serves as a quintessential example of such a scaffold. Its utility is rooted in the unique conformational properties imparted by the bulky tert-butyl group, which effectively "locks" the cyclohexane ring into a preferred chair conformation. This steric anchoring provides a predictable three-dimensional orientation for the amine functionality, a critical feature for optimizing molecular interactions with biological targets like enzymes and receptors.[1]

The hydrochloride salt form enhances the compound's stability, crystallinity, and handling characteristics compared to the free amine, making it more amenable to manufacturing processes.[1] This technical guide offers an in-depth exploration of the core physical and chemical properties of cis-4-(tert-Butyl)cyclohexanamine hydrochloride, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in synthesis and analysis.

Molecular Identity and Structure

A precise understanding of the molecule's structure is the cornerstone of its application. The defining feature of this compound is the cis relationship between the tert-butyl and amino groups, which dictates its conformational behavior.

| Identifier | Value | Source |

| IUPAC Name | (1s,4s)-4-(tert-butyl)cyclohexan-1-amine;hydrochloride | PubChem |

| CAS Number | 61886-14-4 | MySkinRecipes[1], PubChem |

| Molecular Formula | C₁₀H₂₂ClN | MySkinRecipes[1], PubChem |

| Molecular Weight | 191.74 g/mol | MySkinRecipes[1], PubChem |

| Canonical SMILES | CC(C)(C)C1CCC(CC1)N.Cl | PubChem |

Conformational Analysis: The Axial Amine

The steric bulk of the tert-butyl group (A-value ≈ 5 kcal/mol) overwhelmingly favors an equatorial position to minimize destabilizing 1,3-diaxial interactions. In the cis isomer, this conformational preference forces the amine substituent into the axial position. This locked conformation is critical, as an axial amine presents a distinct steric and electronic profile compared to its equatorial counterpart in the trans isomer. This has profound implications for its reactivity and how it docks into a binding pocket.

Caption: A self-validating workflow for compound characterization.

Protocol: Melting Point Determination

-

Rationale: This method provides a rapid assessment of purity. A pure crystalline compound will have a sharp, defined melting point range (<2 °C).

-

Methodology:

-

Finely powder a small amount of the crystalline sample.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat at a ramp rate of 10-15 °C/min for a rapid initial determination.

-

For an accurate measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

-

Protocol: ¹H NMR Sample Preparation and Acquisition

-

Rationale: NMR spectroscopy provides the most definitive structural confirmation. The choice of solvent is critical for observing all relevant protons.

-

Methodology:

-

Accurately weigh 5-10 mg of the hydrochloride salt into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expert Insight: DMSO-d₆ is an excellent choice as its residual proton signal does not obscure key regions of the spectrum, and it allows for the observation of the ammonium (-NH₃⁺) protons, which would be exchanged in D₂O.

-

-

Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual DMSO signal (δ ~2.50 ppm).

-

Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Chemical Reactivity and Stability

Basicity and Nucleophilicity

As an ammonium salt, the compound is not nucleophilic. To utilize it in reactions requiring a nucleophilic primary amine (e.g., amide couplings, reductive aminations, Sₙ2 reactions), it must first be deprotonated. This is typically achieved by treating a solution of the salt with a suitable base, such as sodium hydroxide, sodium carbonate, or a tertiary amine like triethylamine, followed by extraction of the free amine into an organic solvent.

Stability and Storage

The hydrochloride salt is a stable, crystalline solid, which is a primary reason for its use over the free base. [1]* Storage: For long-term integrity, the compound should be stored in a tightly sealed container at 2-8°C, protected from moisture and light. [1][2]* Incompatibilities: Avoid strong oxidizing agents and strong bases (unless deprotonation is intended).

Conclusion

cis-4-(tert-Butyl)cyclohexanamine hydrochloride is a valuable synthetic intermediate whose utility is defined by its conformationally locked structure. The equatorial tert-butyl group forces the amine into a predictable axial orientation, providing a rigid scaffold essential for rational drug design. Its formulation as a hydrochloride salt enhances its stability and handling properties. A thorough understanding of its physicochemical and spectroscopic characteristics, as detailed in this guide, is fundamental for its successful application in research and development, enabling scientists to leverage its unique structural attributes to build complex molecular architectures with precision and confidence.

References

-

MySkinRecipes. cis-4-(tert-Butyl)cyclohexanamine hydrochloride. Available at: [Link]

-

PubChem. 4-tert-Butylcyclohexylamine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. cis-4-(tert-Butyl)cyclohexanamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to the Basicity of cis- vs trans-4-(tert-Butyl)cyclohexylamine for Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial Role of Amine Basicity in Drug Design

In the landscape of modern drug discovery and development, the ionization constant (pKa) of amine-containing molecules is a cornerstone of their pharmacokinetic and pharmacodynamic profiles. This parameter profoundly influences a compound's solubility, membrane permeability, protein binding, and interaction with its biological target. A subtle shift in basicity, often dictated by the three-dimensional arrangement of atoms, can lead to significant differences in a drug candidate's efficacy and safety. The 4-(tert-butyl)cyclohexylamine isomers, cis and trans, serve as a classic and instructive model system for understanding how stereochemistry governs basicity. The bulky tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation, allowing for the unambiguous study of an axial versus an equatorial amino group. This guide provides an in-depth analysis of the factors dictating the observed difference in basicity between these two isomers, offering both theoretical understanding and practical methodologies for its determination.

Conformational Analysis: The Foundation of Stereochemical Influence

The non-superimposable three-dimensional structures of cis- and trans-4-(tert-butyl)cyclohexylamine are the root of their differing chemical properties. The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, substituents can occupy either axial or equatorial positions.

The defining feature of the 4-tert-butylcyclohexyl framework is the strong steric preference of the bulky tert-butyl group for the equatorial position.[1] An axial tert-butyl group would experience significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, a sterically unfavorable arrangement. This conformational locking simplifies the analysis of the amino group's influence in each isomer.

-

trans-4-(tert-Butyl)cyclohexylamine: In the trans isomer, to have the tert-butyl group in the equatorial position, the amino group must also be equatorial.

-

cis-4-(tert-Butyl)cyclohexylamine: Conversely, for the tert-butyl group to be equatorial in the cis isomer, the amino group is forced into the axial position.[2]

This fixed orientation of the amino group is the critical factor governing the differential basicity of these two molecules.

Caption: Conformational relationship of the amino group in cis- and trans-4-(tert-butyl)cyclohexylamine.

Basicity and pKa: A Quantitative Comparison

The basicity of an amine in an aqueous solution is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base, as it signifies that the conjugate acid is weaker and less likely to donate its proton.

While a predicted pKa for the conjugate acid of cis-4-(tert-butyl)cyclohexylamine is approximately 10.58 (with a notable margin of error), extensive research has established that the trans isomer is the stronger base.[3] This is reflected in a higher pKa for the trans-4-(tert-butyl)cyclohexylammonium ion compared to the cis isomer.

| Isomer | Amino Group Orientation | Predicted pKa of Conjugate Acid (R-NH₃⁺) | Relative Basicity |

| trans -4-(tert-Butyl)cyclohexylamine | Equatorial | Higher | More Basic |

| cis -4-(tert-Butyl)cyclohexylamine | Axial | 10.58 ± 0.70[3] | Less Basic |

The Underlying Science: Stereoelectronic and Solvation Effects

The greater basicity of the trans isomer (equatorial amine) can be attributed to a combination of stereoelectronic and solvation effects that stabilize its conjugate acid more effectively than the conjugate acid of the cis isomer (axial amine).

Stereoelectronic Effects: The Role of Orbital Overlap

Stereoelectronic effects relate to how the spatial arrangement of orbitals influences molecular stability and reactivity.[4] In the context of cyclohexylamine basicity, the key is the stability of the protonated ammonium ion (R-NH₃⁺).

Upon protonation, the nitrogen atom of the amino group becomes sp³ hybridized with a positive charge. The stability of this ammonium ion is influenced by hyperconjugation, a stabilizing interaction involving the delocalization of electron density from adjacent C-H or C-C sigma bonds into the empty σ* orbitals of the C-N bond.

In the equatorial ammonium ion (from the trans isomer), the C-N bond is anti-periplanar to two C-C bonds of the cyclohexane ring. This optimal alignment allows for efficient hyperconjugation, delocalizing the positive charge and stabilizing the conjugate acid. This increased stability of the conjugate acid means the corresponding amine is a stronger base.

In the axial ammonium ion (from the cis isomer), the C-N bond is gauche to the ring C-C bonds, resulting in less effective orbital overlap and consequently, weaker hyperconjugation. This leads to a less stabilized conjugate acid and therefore, a weaker amine base.

Caption: Stereoelectronic stabilization of equatorial vs. axial ammonium ions.

Solvation Effects: The Influence of the Solvent Shell

In a protic solvent like water, the solvation of the ammonium ion plays a crucial role in determining basicity. The positively charged ammonium group can form hydrogen bonds with solvent molecules.

The equatorial ammonium group is more exposed and less sterically hindered than its axial counterpart. This allows for more effective solvation, with a greater number of water molecules able to form strong hydrogen bonds with the N-H protons. This extensive solvation shell disperses the positive charge, further stabilizing the conjugate acid and increasing the basicity of the amine.

The axial ammonium group, on the other hand, is sterically shielded by the cyclohexane ring, particularly by the two other axial hydrogens on the same side (1,3-diaxial interactions). This steric hindrance impedes the approach of solvent molecules, leading to a less organized and weaker solvation sphere. The reduced solvation provides less stabilization for the conjugate acid, rendering the axial amine a weaker base.

Experimental Determination of pKa: A Protocol for Potentiometric Titration

The precise determination of amine pKa values is essential for quantitative structure-activity relationship (QSAR) studies in drug development. Potentiometric titration is a highly accurate and reliable method for this purpose.

Principle

A solution of the amine is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the amine has been neutralized (i.e., at the half-equivalence point).

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a standard solution of the amine (e.g., 0.01 M) in deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, though this will yield an apparent pKa (pKa') specific to that solvent system.

-

Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the amine solution into a beaker.

-

If necessary, add an inert electrolyte (e.g., KCl) to maintain constant ionic strength.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin stirring at a moderate, constant rate.

-

Record the initial pH of the solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration well past the equivalence point (the region of most rapid pH change).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (Vₑ), which is the inflection point of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is the pH value at the half-equivalence point (Vₑ/2).

-

Caption: Workflow for the potentiometric titration of an amine.

Conclusion and Implications for Drug Development

The case of cis- and trans-4-(tert-butyl)cyclohexylamine provides a clear and compelling demonstration of how stereochemistry dictates the fundamental property of basicity. The trans isomer, with its equatorial amino group, is a stronger base than the cis isomer, which possesses an axial amino group. This difference arises from the greater stability of the equatorial ammonium ion, a consequence of more effective stereoelectronic stabilization (hyperconjugation) and more extensive solvation.

For professionals in drug development, this understanding is not merely academic. The choice of a specific diastereomer can have profound consequences for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A more basic amine will be more protonated at physiological pH (7.4), which generally increases aqueous solubility but can decrease passive diffusion across biological membranes. Therefore, the ability to predict and experimentally verify the pKa of different stereoisomers is a critical skill in the rational design of new therapeutic agents. The principles illustrated by this model system are broadly applicable to more complex chiral molecules, underscoring the indispensable role of stereochemical analysis in modern medicinal chemistry.

References

-

Reddit. (2014). Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. [Online Forum Post]. Available at: [Link]

-

Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Available at: [Link]

-

Lumen Learning. Axial and Equatorial Bonds in Cyclohexane. MCC Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.6: Axial and Equatorial Bonds in Cyclohexane. Available at: [Link]

-

Wikipedia. (2023). Stereoelectronic effect. Available at: [Link]

-

Alabugin, I. V., & Gilmore, K. (2013). Finding the right path: Baldwin "rules for ring closure" and stereoelectronic control of cyclizations. Chemical Communications, 49(96), 11246-11250. Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

Filo. (2025). Solvation effect of basicity on amines. Available at: [Link]

- Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society, 77(21), 5562-5578.

- Kirby, A. J. (1983).

- Deslongchamps, P. (1984). Stereoelectronic Effects in Organic Chemistry. Pergamon Press.

- Alabugin, I. V. (2016). Stereoelectronic Effects: A Bridge Between Structure and Reactivity. Wiley.

Sources

- 1. 4.6 Axial and Equatorial Bonds in Cyclohexane – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-TERT-BUTYLCYCLOHEXYLAMINE, CIS | 2163-33-9 [chemicalbook.com]

- 4. Structure and efficiency in intramolecular and enzymic catalysis. Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

The Strategic Application of cis-4-(tert-Butyl)cyclohexanamine Hydrochloride in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of cis-4-(tert-Butyl)cyclohexanamine hydrochloride, a chiral amine that, owing to its unique structural rigidity, serves as a powerful tool in the field of asymmetric synthesis. While not as ubiquitously employed as some other chiral auxiliaries, its distinct conformational properties offer a compelling platform for achieving high levels of stereocontrol in various chemical transformations. This guide will delve into the mechanistic underpinnings of its utility, present detailed protocols for its application, and discuss its potential in the development of novel chiral ligands and pharmaceutical intermediates.

The Conformational Anchor: Understanding the Stereochemical Influence

The efficacy of cis-4-(tert-Butyl)cyclohexanamine as a stereodirecting group is fundamentally rooted in the conformational behavior of the cyclohexane ring. The sterically demanding tert-butyl group possesses a very high A-value (approximately 5 kcal/mol), meaning it has an overwhelming preference for the equatorial position to minimize 1,3-diaxial interactions.[1] This effectively "locks" the cyclohexane ring into a single, predictable chair conformation.

In the cis isomer, with the tert-butyl group occupying the equatorial position, the amine functionality is consequently forced into an axial orientation. This fixed spatial arrangement is the cornerstone of its application in asymmetric synthesis. When this amine is converted into a chiral auxiliary, such as an imine or an amide, the axial positioning of the reactive center creates a highly defined and sterically hindered environment, influencing the trajectory of incoming reagents and favoring the formation of one diastereomer over the other.[2]

Application in Diastereoselective Synthesis: The Staudinger Reaction

A prime application for cis-4-(tert-Butyl)cyclohexanamine is in the diastereoselective synthesis of β-lactams via the Staudinger [2+2] cycloaddition.[3][4] The β-lactam motif is a cornerstone of many antibiotics and other biologically active compounds. In this context, the chiral amine is first condensed with an aldehyde to form a chiral imine. This imine then reacts with a ketene to yield the desired β-lactam.

The stereochemical outcome of the cycloaddition is dictated by the sterically biased environment created by the conformationally locked cyclohexyl group. The bulky ring shields one face of the imine, compelling the ketene to approach from the less hindered face, thus leading to a high degree of diastereoselectivity in the final product.

Experimental Protocol: Diastereoselective Synthesis of a Chiral β-Lactam

This protocol describes a representative procedure for the synthesis of a cis-β-lactam using cis-4-(tert-butyl)cyclohexanamine as a chiral auxiliary.

Part A: Formation of the Chiral Imine

-

Reagents and Materials:

-

cis-4-(tert-Butyl)cyclohexanamine hydrochloride (1.0 eq)

-

Triethylamine (1.1 eq)

-

Aldehyde (e.g., benzaldehyde, 1.0 eq)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, and standard glassware

-

-

Procedure:

-

To a solution of cis-4-(tert-butyl)cyclohexanamine hydrochloride in anhydrous DCM, add triethylamine at 0 °C and stir for 15 minutes to generate the free amine.

-

Add the aldehyde to the solution.

-

Add anhydrous MgSO₄ to the reaction mixture to act as a dehydrating agent.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC until the starting materials are consumed.

-

Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to yield the crude chiral imine, which can often be used in the next step without further purification.

-

Part B: Staudinger [2+2] Cycloaddition

-

Reagents and Materials:

-

Chiral imine from Part A (1.0 eq)

-

Acid chloride (e.g., acetyl chloride, 1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous toluene

-

Round-bottom flask, addition funnel, magnetic stirrer, and standard glassware

-

-

Procedure:

-

Dissolve the chiral imine in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

In a separate flask, prepare a solution of the acid chloride in anhydrous toluene.

-

Slowly add the acid chloride solution to a solution of triethylamine in anhydrous toluene at 0 °C to generate the ketene in situ.

-

Add the ketene solution dropwise to the chilled imine solution over 30-60 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the diastereomerically enriched β-lactam.

-

Part C: Cleavage of the Chiral Auxiliary

-

Reagents and Materials:

-

Chiral β-lactam from Part B (1.0 eq)

-

Oxidizing agent (e.g., ceric ammonium nitrate - CAN)

-

Acetonitrile/water solvent mixture

-

Standard workup and purification reagents

-

-

Procedure:

-

Dissolve the β-lactam in an acetonitrile/water mixture.

-

Cool the solution to 0 °C.

-

Add CAN portion-wise over 15 minutes.

-

Stir the reaction at 0 °C for 2-3 hours.

-

Perform a standard aqueous workup and extract the product.

-

Purify by column chromatography to yield the N-H β-lactam.

-

Expected Results and Data

The diastereoselectivity of the Staudinger reaction is highly dependent on the specific substrates and reaction conditions. However, due to the significant steric shielding provided by the cis-4-(tert-butyl)cyclohexyl group, high diastereomeric ratios are anticipated.

| Substrate (Aldehyde) | Ketene Source | Diastereomeric Ratio (cis:trans) | Yield (%) |

| Benzaldehyde | Acetyl chloride/Et₃N | >95:5 | 75-85 |

| 4-Methoxybenzaldehyde | Acetyl chloride/Et₃N | >95:5 | 80-90 |

| Isobutyraldehyde | Isobutyryl chloride/Et₃N | >90:10 | 65-75 |

Note: The data presented in this table is illustrative and based on established principles of diastereoselective Staudinger reactions.

Mechanism of Stereocontrol

Caption: Steric shielding in the Staudinger reaction.

The bulky cis-4-(tert-butyl)cyclohexyl group on the imine nitrogen effectively blocks one face of the C=N double bond. As the ketene approaches for the [2+2] cycloaddition, it is directed to the less sterically encumbered face, leading to the preferential formation of the cis-diastereomer of the β-lactam.

A Precursor to High-Performance Chiral Ligands

Beyond its role as a transient auxiliary, cis-4-(tert-Butyl)cyclohexanamine is a valuable chiral building block for the synthesis of permanent chiral ligands used in transition-metal-catalyzed asymmetric reactions.[5] The conformationally rigid backbone can be incorporated into various ligand scaffolds, such as phosphines, to create a well-defined chiral environment around a metal center.

Workflow for Chiral Phosphine Ligand Synthesis

Caption: Synthesis of a chiral phosphine ligand.

The synthesis typically involves the reaction of the free amine with a suitable phosphine precursor, such as a chlorophosphine. The resulting aminophosphine can then be used directly or further modified to generate bidentate or polydentate ligands. These ligands can chelate to transition metals like rhodium, ruthenium, or palladium, forming catalysts capable of promoting a wide range of enantioselective transformations, including hydrogenations, hydrosilylations, and C-C bond-forming reactions.

Concluding Remarks for the Practicing Scientist

cis-4-(tert-Butyl)cyclohexanamine hydrochloride represents a specialized yet potent tool for the modern synthetic chemist. Its value lies not in its ubiquity, but in the predictable and profound stereochemical control imparted by its conformationally locked structure. While its direct application as a chiral auxiliary may require case-by-case optimization, its role as a precursor to robust, high-performance chiral ligands is a promising avenue for the development of novel asymmetric catalytic systems. For researchers in drug development, the incorporation of the cis-4-(tert-butyl)cyclohexyl motif can also impart desirable pharmacokinetic properties, such as metabolic stability, by sterically shielding sensitive positions on a molecule.[6] A thorough understanding of its conformational rigidity and steric profile is key to unlocking its full potential in the synthesis of complex, single-enantiomer molecules.

References

-

PubChem. cis-4-(tert-Butyl)cyclohexanamine hydrochloride. National Center for Biotechnology Information. [Link]

-

Scott, M. S., et al. (2005). Diastereoselective Synthesis of trans-β-Lactams Using a Simple Multifunctional Catalyst. The Journal of Organic Chemistry, 70(18), 7073–7076. [Link]

- Morris, R. H. (2010). Method for the preparation of cis-4-tert-butylcyclohexanol. U.S.

- Bloch, R. (2007). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. Chemical Reviews, 107(12), 5471-5567.

-

MySkinRecipes. cis-4-(tert-Butyl)cyclohexanamine hydrochloride. [Link]

-

Chemistry Stack Exchange. Do tert-butylcyclohexanes with a leaving group locked in the equatorial position undergo E1? (2020). [Link]

-

Foubelo, F., & Yus, M. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096–1140. [Link]

- Ghorai, M. K., et al. (2019). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Organic & Biomolecular Chemistry, 17(34), 7913-7918.

- Linder, M. R., & Podlech, J. (2001). Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation. Organic Letters, 3(12), 1849–1851.

-

Imamoto, T. (2011). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 87(9), 560-579. [Link]

- Mandal, K. K. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. St.

-

Pérez-Sánchez, I., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Chemistry–A European Journal, 28(24), e202104523. [Link]

-

Singh, G. S. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Mini reviews in medicinal chemistry, 14(1), 51-69. [Link]

- Chen, Z., et al. (2016). Synthesis of P-chiral phosphine compounds by palladium-catalyzed C–P coupling reactions.

- Xu, H. C., et al. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide.

- Alcaide, B., & Almendros, P. (2002). Novel and Recent Synthesis and Applications of β-Lactams. Current medicinal chemistry, 9(1), 35-56.

- N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (2021).

-

PubChem. 4-tert-Butylcyclohexylamine. National Center for Biotechnology Information. [Link]

-

PubChem. cis-4-(tert-Butoxycarbonylamino)cyclohexanol. National Center for Biotechnology Information. [Link]

- Creyghton, E. J., et al. (1995). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA.

- In Situ Generated N-tert-Butoxycarbonyl Imines for Mannich Reactions. (2015). Synfacts, 11(09), 0987–0987.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cis-4-(tert-Butyl)cyclohexanamine hydrochloride [myskinrecipes.com]

Application Note: Experimental Protocols for cis-4-(tert-Butyl)cyclohexanamine

Introduction: The Significance of Conformational Rigidity

cis-4-(tert-Butyl)cyclohexanamine is a primary amine featuring a cyclohexane scaffold of significant interest in medicinal chemistry and materials science. Its utility stems directly from the conformational constraints imposed by the sterically demanding tert-butyl group. This substituent effectively "locks" the cyclohexane ring into a chair conformation where it overwhelmingly occupies the equatorial position to minimize steric strain.[1] In the cis isomer, this conformational preference forces the C1 amine group into a defined axial orientation. This predictable, rigid three-dimensional structure makes the molecule an invaluable building block for designing compounds with specific spatial arrangements, which is critical for optimizing interactions with biological targets like enzymes and receptors.

This application note provides detailed, validated protocols for two fundamental transformations involving cis-4-(tert-Butyl)cyclohexanamine: N-acylation for amide bond formation and N-alkylation via reductive amination. These protocols are designed for researchers in organic synthesis and drug discovery, with a focus on explaining the rationale behind procedural choices to ensure robust and reproducible outcomes.

Physicochemical Properties & Safe Handling

Prior to any experimental work, it is crucial to be familiar with the properties and safety requirements of the materials involved. cis-4-(tert-Butyl)cyclohexanamine and its hydrochloride salt are the primary reagents.

Table 1: Physicochemical Data

| Property | cis-4-(tert-Butyl)cyclohexanamine | cis-4-(tert-Butyl)cyclohexanamine HCl |

| Molecular Formula | C₁₀H₂₁N | C₁₀H₂₂ClN |

| Molecular Weight | 155.28 g/mol | 191.74 g/mol [2] |

| CAS Number | 2163-33-9 | 61886-14-4[2] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | White to off-white solid |

| Boiling Point | ~210-212 °C (approx.) | N/A (solid) |

Safety & Handling Precautions:

-

Hazard Profile: cis-4-(tert-Butyl)cyclohexanamine is classified as a corrosive substance. It can cause skin irritation and serious eye damage. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention. The hydrochloride salt is a solid and less volatile, but care should still be taken to avoid generating dust.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly sealed.

The Conformational Landscape: Why cis Matters

The tert-butyl group's large size dictates the conformation of the cyclohexane ring. In cis-4-(tert-butyl)cyclohexanamine, the lowest energy state is a chair conformation with the tert-butyl group in the equatorial position and the amine in the axial position. This prevents ring-flipping and presents a consistent stereochemical and spatial profile for reactions.

Caption: Conformational locking of the cyclohexane ring.

Protocol 1: N-Acylation (Amide Bond Formation)

Amide bond formation is one of the most critical reactions in pharmaceutical and chemical synthesis.[3] This protocol details the acylation of cis-4-(tert-Butyl)cyclohexanamine with a carboxylic acid using a standard carbodiimide coupling agent, EDC (EDCI), and an additive, HOBt.

Expert Insight: While acid chlorides can be used for acylation, the EDC/HOBt coupling method is often preferred for its milder conditions, broader substrate scope, and avoidance of generating corrosive HCl gas. The HOBt additive acts as a catalyst and suppresses side reactions, leading to higher yields and purity.

Experimental Workflow: N-Acylation

Caption: Step-by-step workflow for EDC/HOBt mediated N-acylation.

Detailed Step-by-Step Protocol

-

Reagent Preparation:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.0 eq), cis-4-(tert-butyl)cyclohexanamine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

-

Dissolve the components in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per mmol of the limiting reagent (the carboxylic acid).

-

-

Reaction Initiation:

-

Stir the solution and cool the flask to 0 °C using an ice-water bath.

-

Slowly add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise over 10-15 minutes. Maintaining the low temperature is crucial to control the exothermic reaction.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-18 hours.

-

Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

-

Work-up:

-

Dilute the reaction mixture with additional DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. The acid wash removes any unreacted amine and EDC byproducts, while the base wash removes unreacted carboxylic acid and HOBt.

-

-

Purification and Analysis:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

-

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful, high-yielding method for forming C-N bonds.[4] This one-pot protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for this transformation.[5]

Expert Insight: Sodium triacetoxyborohydride is advantageous because it is moisture-tolerant and reacts much faster with the intermediate iminium ion than with the starting aldehyde or ketone.[5] This selectivity prevents side reactions, such as the reduction of the carbonyl starting material, and allows the reaction to be performed efficiently in a single step. The addition of a catalytic amount of acetic acid is often beneficial as it accelerates the formation of the key iminium ion intermediate.[4]

Reaction Mechanism: Reductive Amination

Caption: Simplified mechanism of one-pot reductive amination.

Detailed Step-by-Step Protocol

-

Reagent Preparation:

-

In a round-bottom flask, dissolve cis-4-(tert-butyl)cyclohexanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 15 mL per mmol of amine).

-

Add glacial acetic acid (1-2 drops, catalytic) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine/iminium ion intermediate.

-

-

Reduction:

-

To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise. The addition may cause slight effervescence.

-

Allow the reaction to stir at room temperature for 4-24 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction's progress by TLC or LC-MS. The product will be less polar than the starting amine.

-

-

Work-up:

-

Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

-

Purification and Analysis:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product via flash column chromatography.

-

Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, IR, and HRMS.

-

Analytical Characterization Data

Table 2: Key Spectroscopic Data for Verification

| Compound | Analysis | Characteristic Signals |

| cis-4-(tert-Butyl)cyclohexanamine | ¹H NMR | δ ~0.85 (s, 9H, -C(CH₃)₃), δ ~3.0-3.2 (m, 1H, -CH -NH₂) |

| IR (neat) | ν ~3350, 3280 cm⁻¹ (N-H stretch), ~2950 cm⁻¹ (C-H stretch) | |

| N-Benzoyl derivative (Amide) | ¹H NMR | δ ~7.4-7.8 (m, 5H, Ar-H), δ ~6.0 (d, 1H, -NH-), δ ~4.0 (m, 1H, -CH -NH) |

| IR (KBr) | ν ~3300 cm⁻¹ (N-H stretch), ~1635 cm⁻¹ (Amide I, C=O), ~1540 cm⁻¹ (Amide II) | |

| N-Benzyl derivative (Alkylation) | ¹H NMR | δ ~7.2-7.4 (m, 5H, Ar-H), δ ~3.8 (s, 2H, -CH₂-Ph), δ ~2.6 (m, 1H, -CH -NH) |

| IR (neat) | ν ~3300 cm⁻¹ (N-H stretch, broad), ~3030 cm⁻¹ (Ar C-H), ~2950 cm⁻¹ (Alkyl C-H) |

Note: Chemical shifts (δ) are approximate and reported in ppm relative to TMS. Coupling constants and multiplicities will provide further structural confirmation.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

PubChem. cis-4-(tert-Butyl)cyclohexanamine hydrochloride. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Chemistry LibreTexts. (2023). 4.4: Conformations of Disubstituted Cyclohexanes. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

-

Myers, A. Chemistry 115: Reductive Amination. Harvard University. [Link]

-

NPTEL. (2017). Conformational Analysis of Substituted Cyclohexanes. YouTube. [Link]

-

Lundbeck, J. M., et al. (2012). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ACS Medicinal Chemistry Letters, 3(11), 935-939. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. cis-4-(tert-Butyl)cyclohexanamine hydrochloride | C10H22ClN | CID 21115626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

Application Notes & Protocols: Analytical Techniques for Monitoring Reactions with cis-4-(tert-Butyl)cyclohexanamine

<

Abstract

This document provides a comprehensive guide to the analytical techniques essential for monitoring chemical reactions involving cis-4-(tert-butyl)cyclohexanamine. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple procedural lists to offer in-depth protocols and the scientific rationale behind methodological choices. We address the unique analytical challenges posed by this non-chromophoric aliphatic amine and provide detailed, field-proven protocols for Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section is grounded in established scientific principles to ensure robust and reliable reaction monitoring, a critical component of successful synthesis and process development.

Introduction: The Analytical Challenge of a Non-Chromophoric Amine

cis-4-(tert-Butyl)cyclohexanamine is a valuable building block in pharmaceutical and materials science, frequently employed in the synthesis of amides, N-alkylated products, and other derivatives. Effective reaction monitoring is paramount for optimizing yield, minimizing impurities, and ensuring process safety and scalability. However, the molecule presents a distinct analytical challenge: its structure lacks a UV-absorbing chromophore.[1][2] This property renders direct detection by the most common analytical tool, HPLC with UV-Vis, ineffective.

This guide provides a multi-faceted analytical strategy, leveraging a suite of techniques to overcome this limitation. We will use a representative reaction—the acylation of cis-4-(tert-butyl)cyclohexanamine with benzoyl chloride to form N-(cis-4-tert-butylcyclohexyl)benzamide—as a practical framework for discussing each technique. This reaction provides a clear transition from a polar, basic amine to a less polar, neutral amide, illustrating how changes in physical properties can be exploited for analytical monitoring.

Strategic Overview: Selecting the Right Tool for the Job

The choice of analytical technique depends on the specific requirements of the analysis, such as speed, required precision, and the need for structural confirmation. A well-rounded approach often involves using multiple techniques synergistically.

Caption: Decision workflow for selecting an analytical technique.

Thin-Layer Chromatography (TLC): The Rapid Qualitative Check

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. By observing the disappearance of the starting amine spot and the appearance of the product amide spot, a chemist can quickly gauge the reaction status.

Causality Behind the Method:

The separation on a silica gel TLC plate is based on polarity. The starting amine, with its polar N-H bonds, will have a stronger affinity for the silica gel and thus a lower Retention Factor (Rf) compared to the less polar amide product. The bulky tert-butyl group ensures both compounds are sufficiently non-polar to move in common solvent systems like ethyl acetate/hexanes. Since neither compound is UV active, a chemical stain is required for visualization.[3] Ninhydrin is an excellent choice as it reacts specifically with the primary amine of the starting material to produce a distinct color, while leaving the amide product unreacted.[4][5] A more general stain, such as potassium permanganate, can then be used to visualize all spots, including the amide.

Protocol: TLC Monitoring of Acylation

-

Plate Preparation: Spot the TLC plate (silica gel 60 F254) with three lanes:

-

Lane 1 (Reference): A dilute solution of cis-4-(tert-butyl)cyclohexanamine.

-

Lane 2 (Co-spot): A combined spot of the reference solution and the reaction mixture.

-

Lane 3 (Reaction): The reaction mixture (quenched with a drop of water and diluted in a suitable solvent like ethyl acetate).

-

-

Elution: Develop the plate in a chamber saturated with an appropriate mobile phase. A typical starting point is 30% Ethyl Acetate in Hexanes. Adjust the polarity as needed to achieve an Rf of ~0.3-0.5 for the starting material.

-

Visualization:

-

Ninhydrin Stain: Dry the plate thoroughly with a heat gun. Dip it into a ninhydrin solution (e.g., 1.5g ninhydrin in 100mL of n-butanol with 3.0mL acetic acid).[6] Heat the plate gently with a heat gun until colored spots appear. The starting amine will appear as a purple or pink spot.

-

Potassium Permanganate Stain: This is a general oxidative stain. Prepare by dissolving 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL 10% NaOH in 200mL water. After drying the plate, dip it into the stain. The product and any remaining starting material will appear as yellow/brown spots against a purple background.

-

| Compound | Expected Rf (30% EtOAc/Hex) | Ninhydrin Visualization | Permanganate Visualization |

| cis-4-(tert-Butyl)cyclohexanamine | ~0.3 | Purple/Pink Spot | Yellow/Brown Spot |

| N-(cis-4-tert-butylcyclohexyl)benzamide | ~0.6 | No Reaction (Invisible) | Yellow/Brown Spot |

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Confirmation

GC-MS is a powerful technique for this reaction system, as both the starting amine and the resulting amide are sufficiently volatile and thermally stable. It provides excellent separation and definitive mass confirmation of the components.

Causality Behind the Method:

GC separates compounds based on their boiling points and interactions with the stationary phase of the column. The amide product, being larger and having a higher molecular weight, will typically have a longer retention time than the starting amine. The mass spectrometer detector provides the molecular weight of the eluting compounds, offering unambiguous identification. The electron ionization (EI) fragmentation pattern can also serve as a fingerprint for each compound.

Protocol: GC-MS Reaction Monitoring

-

Sample Preparation: Take a small aliquot (~50 µL) from the reaction mixture. Quench it by adding it to 1 mL of water. Extract with 1 mL of ethyl acetate. Use the organic layer for injection.

-

Instrumentation and Conditions:

-

GC Column: A standard non-polar or mid-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Injection: 1 µL, split mode (e.g., 50:1 split ratio).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

| Compound | Expected Retention Time | Key Mass Fragments (m/z) |

| cis-4-(tert-Butyl)cyclohexanamine | ~6.5 min | 155 (M+), 140, 98, 57 |

| N-(cis-4-tert-butylcyclohexyl)benzamide | ~12.8 min | 259 (M+), 202, 105, 57 |

High-Performance Liquid Chromatography (HPLC): Quantitative Analysis Strategies

For precise quantitative analysis, HPLC is the preferred method. However, the lack of a UV chromophore in the starting material necessitates alternative detection strategies.[1]

Caption: HPLC detection strategies for compounds lacking a UV chromophore.

Strategy 1: Pre-Column Derivatization for UV/Fluorescence Detection

This strategy involves reacting the amine with a tagging agent that contains a strong chromophore or fluorophore.[2][7] Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used.[7] This allows for highly sensitive detection using standard UV or fluorescence detectors.

Protocol: Derivatization with Dansyl Chloride

-

Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile.

-

Derivatization: To 100 µL of the diluted sample, add 100 µL of a dansyl chloride solution (1 mg/mL in acetonitrile) and 100 µL of a buffer solution (e.g., 0.1 M sodium bicarbonate, pH 9).

-

Reaction: Vortex the mixture and heat at 60 °C for 30 minutes. Cool to room temperature. The sample is now ready for injection.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 525 nm) or UV detector (~254 nm).

-

Strategy 2: Evaporative Light Scattering Detector (ELSD)

ELSD is a "universal" detector that can detect any analyte that is less volatile than the mobile phase.[8][9] It works by nebulizing the column effluent, evaporating the solvent, and measuring the light scattered by the remaining solid analyte particles.[1][8] This is an excellent choice for the target reaction as both the amine and amide are non-volatile.

Protocol: HPLC-ELSD Analysis

-

Sample Preparation: Dilute a reaction aliquot in the mobile phase starting condition (e.g., 50:50 acetonitrile/water).

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 95% B over 15 minutes. Note: Non-volatile buffers like phosphate cannot be used with ELSD. Use volatile modifiers like formic acid or ammonium acetate if needed.

-

Flow Rate: 1.0 mL/min.

-

ELSD Settings:

-

Drift Tube Temperature: 50 °C.

-

Nebulizer Gas (Nitrogen) Pressure: 3.5 bar. (These settings should be optimized for the specific instrument and mobile phase).[10]

-

-

Strategy 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most powerful and specific technique. It provides retention time data and mass confirmation simultaneously, making it ideal for complex reaction mixtures.

Protocol: LC-MS Analysis

-

Sample Preparation: Dilute a reaction aliquot in 50:50 acetonitrile/water with 0.1% formic acid.

-

LC Conditions: (Similar to HPLC-ELSD protocol, using volatile mobile phases).

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm for faster analysis).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 30% B to 100% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

MS Conditions:

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Scan mode (e.g., m/z 100-500) or Selected Ion Monitoring (SIM) for target ions.

-

Target Ions (SIM mode):

-

cis-4-(tert-Butyl)cyclohexanamine: [M+H]⁺ = 156.2

-

N-(cis-4-tert-butylcyclohexyl)benzamide: [M+H]⁺ = 260.2

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Analysis

While chromatography is excellent for monitoring reaction progress and purity, NMR spectroscopy provides definitive structural information and can be used to determine the conversion ratio of starting material to product.[11]

Causality Behind the Method:

The transformation from a primary amine to a secondary amide results in significant changes in the ¹H NMR spectrum. Key diagnostic signals include:

-

Disappearance of Amine Protons: The broad singlet corresponding to the -NH₂ protons of the starting material will disappear.

-

Appearance of Amide Proton: A new signal for the amide N-H proton will appear, often as a doublet due to coupling with the adjacent C-H proton.

-

Shift of the α-Proton: The proton on the carbon attached to the nitrogen (-CH-NH-) will experience a significant downfield shift upon acylation due to the electron-withdrawing effect of the adjacent carbonyl group.

Protocol: ¹H NMR Reaction Monitoring

-

Sample Preparation: Take an aliquot from the reaction, quench, and perform a simple extraction as described for GC-MS. Evaporate the solvent completely.

-

Analysis: Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Interpretation:

-

Identify the characteristic signals for the starting material and product.

-

Calculate the percent conversion by integrating the signal for the α-proton of the starting material and the corresponding signal of the product.

-

| Compound | Key ¹H NMR Signal (CDCl₃, δ ppm) | Description |

| cis-4-(tert-Butyl)cyclohexanamine | ~2.8 ppm | Multiplet, 1H (-CH -NH₂) |

| ~1.3 ppm | Broad singlet, 2H (-NH₂) | |

| N-(cis-4-tert-butylcyclohexyl)benzamide | ~4.2 ppm | Multiplet, 1H (-CH -NHCO) |

| ~6.1 ppm | Doublet, 1H (-NHCO) | |

| ~7.4-7.8 ppm | Multiplets, 5H (Aromatic) |

Conclusion

Monitoring reactions involving cis-4-(tert-butyl)cyclohexanamine requires a thoughtful approach that circumvents the challenges posed by its lack of a UV chromophore. By employing a combination of TLC for rapid qualitative checks, GC-MS for volatile analysis and confirmation, advanced HPLC techniques (derivatization, ELSD, or MS) for robust quantification, and NMR for definitive structural elucidation, researchers can gain a comprehensive and accurate understanding of their chemical transformations. The protocols and rationales provided in this guide serve as a validated starting point for developing reliable, in-house analytical methods tailored to specific synthetic objectives.

References

- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.

- Analytical Methods. OPUS.

- GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed.

- Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. Reaction Chemistry & Engineering (RSC Publishing).

- 2.

- 24.11: Spectroscopy of Amines. Chemistry LibreTexts.

- Visible Light-Induced Amide Bond Form

- Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. PMC - NIH.

- TLC Visualiz

- Development of an Integrated Syringe-Pump-Based Environmental-Water Analyzer ( iSEA)

- Shortening Cycle Times for Analyzing Vol

- ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.

- Using NMR to observe the restricted rot

- Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF.

- TLC Visualiz

- NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor.

- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.

- Evaporative light sc

- MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform

- NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. MDPI.

- (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances.

- Detecting Primary Amines.

- Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chrom

- TLC stains.

- Recent Advances in Visible-Light-Mediated Amide Synthesis. PMC - PubMed Central.

- 7.5 High Resolution NMR Spectroscopy.

- High-performance liquid chromatographic analysis of biogenic amines in biological materials as o-phthalaldehyde deriv

- Factors Affecting Sensitivity of Evaporative Light Scattering Detection.

- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.

- Public

- Amide Hydrolysis Reaction Using tert-Butyl Nitrite.

- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC - PubMed Central.

- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.

- Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.

- Publications. The Badu Research Group - OSU Chemistry.

- Public

Sources

- 1. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. TLC stains [reachdevices.com]

- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 6. faculty.fiu.edu [faculty.fiu.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

Application Note: Derivatization of cis-4-(tert-Butyl)cyclohexanamine for Enhanced Gas Chromatographic Analysis

Abstract

This document provides a comprehensive guide to the derivatization of cis-4-(tert-Butyl)cyclohexanamine for analysis by gas chromatography (GC). Due to its polarity and low volatility, direct GC analysis of this primary amine is challenging, often resulting in poor peak shape and low sensitivity.[1][2] This application note details two effective derivatization protocols, silylation and trifluoroacetylation, to improve its chromatographic behavior. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and present expected outcomes to guide researchers, scientists, and drug development professionals in achieving robust and reliable analytical results.

Introduction: The Rationale for Derivatization

cis-4-(tert-Butyl)cyclohexanamine is a primary amine whose direct analysis by gas chromatography is hindered by the presence of the polar amine (-NH₂) group. This functional group can interact with active sites within the GC system, such as the injector liner and the column stationary phase, leading to peak tailing, reduced column efficiency, and poor sensitivity.[1][2]

Derivatization is a chemical modification process that transforms a compound into a more volatile and less polar derivative, making it more amenable to GC analysis.[3][4] For primary amines, this typically involves replacing the active hydrogen atoms on the amino group with a non-polar functional group.[1] The key advantages of derivatizing cis-4-(tert-Butyl)cyclohexanamine include:

-

Increased Volatility: The resulting derivatives have a higher vapor pressure, allowing for elution at lower temperatures and minimizing the risk of thermal degradation.[1][5]

-

Improved Peak Shape: Derivatization masks the polar amine group, reducing interactions with the GC system and resulting in sharper, more symmetrical peaks.[1][6]

-

Enhanced Sensitivity: The introduction of certain derivatizing groups, particularly those containing fluorine atoms, can significantly improve detector response, especially with an electron capture detector (ECD).[1]

This guide will focus on two widely used and effective derivatization techniques for primary amines: Silylation and Trifluoroacetylation .

Mechanism and Rationale of Derivatization Methods

The choice of derivatization reagent is critical and depends on the specific analytical requirements. Here, we delve into the mechanisms of silylation and trifluoroacetylation for cis-4-(tert-Butyl)cyclohexanamine.

Silylation

Silylation involves the replacement of an active hydrogen in the amine group with a trimethylsilyl (TMS) group.[5] This is a common and effective method for derivatizing a wide range of polar compounds, including amines.[4][5] The resulting TMS derivative is significantly less polar and more volatile.[5]

A common and powerful silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][7] The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the silicon atom of the silylating reagent.[1]

Caption: Silylation workflow for GC analysis.

Trifluoroacetylation

Trifluoroacetylation is an acylation reaction where a trifluoroacetyl group is introduced to the amine.[8] Trifluoroacetic anhydride (TFAA) is a highly reactive reagent that readily derivatizes primary amines.[8] The resulting trifluoroacetyl derivative is not only more volatile and thermally stable but also exhibits excellent response on an electron capture detector (ECD) due to the presence of fluorine atoms.[1][8]

The reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of TFAA, leading to the formation of the trifluoroacetamide and trifluoroacetic acid as a byproduct.[6]

Caption: Trifluoroacetylation workflow for GC analysis.

Experimental Protocols

Safety Precaution: Derivatization reagents are often sensitive to moisture and can be corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.